Cyclohepta[d][1,2,3]triazole
Description
Historical Context of Triazole Chemistry and Fused Heterocyclic Systems
The chemistry of triazoles, five-membered heterocyclic rings containing three nitrogen atoms, dates back to the 19th century. nih.gov There are two main isomers, 1,2,3-triazoles and 1,2,4-triazoles, which differ in the arrangement of their nitrogen atoms. wikipedia.orgfrontiersin.org The development of efficient synthetic methods, most notably the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, and its copper(I)-catalyzed variant ("click chemistry"), has significantly accelerated research into 1,2,3-triazoles. frontiersin.orgthieme-connect.de This reaction provides a straightforward and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. frontiersin.org
Fused heterocyclic systems, which consist of two or more rings sharing at least one common atom, are a cornerstone of organic and medicinal chemistry. fiveable.meairo.co.in The fusion of different ring systems creates unique three-dimensional structures and electronic properties, often leading to enhanced biological activity and selectivity compared to their individual components. fiveable.meias.ac.in These systems are prevalent in a vast array of pharmaceuticals and natural products. fiveable.me The ability to construct complex fused heterocycles efficiently through various synthetic strategies is crucial for the development of new drugs and materials. airo.co.inias.ac.in
Rationale for Academic Research on Cyclohepta[d]fiveable.menih.govairo.co.intriazole Scaffolds
The academic interest in cyclohepta[d] fiveable.menih.govairo.co.intriazole scaffolds stems from several key factors. The 1,2,3-triazole ring itself is a well-established pharmacophore, known for its stability under various chemical conditions and its ability to participate in hydrogen bonding and dipole interactions, which are crucial for binding to biological targets. researchgate.netmdpi.com This moiety is found in a number of FDA-approved drugs. researchgate.net
The fusion of the triazole ring with a seven-membered cycloheptane (B1346806) ring introduces a degree of conformational flexibility that is not present in more common five- or six-membered fused systems. This flexibility can be advantageous in drug design, allowing the molecule to adapt its shape to better fit the binding site of a target protein. Furthermore, the cycloheptane ring provides multiple sites for functionalization, enabling the synthesis of a diverse library of derivatives with varying physicochemical properties.
Research into cyclohepta[d] fiveable.menih.govairo.co.intriazole and its derivatives is driven by the potential to discover novel compounds with a wide range of biological activities. The triazole core is associated with antimicrobial, antiviral, anticancer, and anti-inflammatory properties, among others. frontiersin.orgnih.gov By exploring the chemical space around the cyclohepta[d] fiveable.menih.govairo.co.intriazole scaffold, researchers aim to develop new therapeutic agents with improved efficacy and selectivity.
Scope and Research Objectives for Cyclohepta[d]fiveable.menih.govairo.co.intriazole Studies
The primary research objectives for studies on cyclohepta[d] fiveable.menih.govairo.co.intriazole encompass several key areas:
Development of Efficient Synthetic Methodologies: A major focus is on the creation of novel and efficient synthetic routes to the cyclohepta[d] fiveable.menih.govairo.co.intriazole core and its derivatives. This includes the exploration of various starting materials and reaction conditions to achieve high yields and stereoselectivity. acs.orgrsc.org
Exploration of Chemical Reactivity and Functionalization: Researchers are investigating the chemical reactivity of the cyclohepta[d] fiveable.menih.govairo.co.intriazole scaffold to understand how it can be further modified. This involves introducing a variety of functional groups at different positions on both the cycloheptane and triazole rings to create a diverse range of analogues.
Investigation of Structure-Activity Relationships (SAR): A crucial objective is to establish a clear understanding of the relationship between the chemical structure of cyclohepta[d] fiveable.menih.govairo.co.intriazole derivatives and their biological activity. This involves synthesizing a library of compounds and evaluating their effects in various biological assays.
Computational and Spectroscopic Studies: Computational modeling and spectroscopic techniques are employed to study the conformational preferences, electronic properties, and interactions of cyclohepta[d] fiveable.menih.govairo.co.intriazole derivatives with biological targets. nih.govelsevierpure.com These studies provide valuable insights that can guide the design of more potent and selective compounds.
Evaluation of Potential Therapeutic Applications: The ultimate goal of much of this research is to identify cyclohepta[d] fiveable.menih.govairo.co.intriazole-based compounds with promising therapeutic potential. This includes screening for a wide range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov
Structure
2D Structure
Properties
CAS No. |
275-95-6 |
|---|---|
Molecular Formula |
C7H5N3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
cyclohepta[d]triazole |
InChI |
InChI=1S/C7H5N3/c1-2-4-6-7(5-3-1)9-10-8-6/h1-5H |
InChI Key |
BRWBPJCJRKBYQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=NN=N2)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohepta D 1 2 3 Triazole and Its Derivatives
Direct Annulation Strategies for Cyclohepta[d]organic-chemistry.orgnih.govnih.govtriazole Ring Formation
Direct annulation strategies involve the formation of the triazole ring directly onto a pre-existing cycloheptane (B1346806) or related seven-membered ring system. One such approach involves the reaction of aryl azides with ethyl acetoacetate (B1235776) to produce 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids. nih.gov These carboxylic acids can then be converted to the corresponding acid chlorides, which serve as versatile intermediates for further transformations. nih.gov Another method involves a cascade reaction of indoles with 1-sulfonyl-1,2,3-triazoles, catalyzed by rhodium, which proceeds through a migration-annulation sequence to form cyclopenta[b]indoles. researchgate.net
1,3-Dipolar Cycloaddition Approaches for Triazole Incorporation
The 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, often referred to as the Huisgen cycloaddition, is a cornerstone for the synthesis of 1,2,3-triazoles. nih.govmdpi.comsci-hub.se This reaction can be performed under thermal conditions or, more commonly, with the aid of a metal catalyst, which significantly enhances the reaction rate and controls the regioselectivity. mdpi.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cyclohepta-Fused Systems
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used "click chemistry" reaction that selectively produces 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.govresearchgate.net This method is valued for its mild reaction conditions, high yields, and broad functional group tolerance. nih.govresearchgate.net The reaction mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide. nih.gov The versatility of CuAAC has been demonstrated in various applications, from the synthesis of small molecules to the functionalization of complex biomolecules and nanoparticles. nih.govpsu.edunih.gov
Recent advancements have focused on developing more efficient catalytic systems. For instance, functionalized N-heterocyclic carbene (NHC)-based polynuclear copper catalysts have shown high activity, allowing for reactions to occur at room temperature with very low catalyst loadings. acs.org Furthermore, the use of specific ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can accelerate the reaction and improve its chemoselectivity, particularly in the synthesis of 5-iodo-1,2,3-triazoles. nih.gov The development of solid-phase synthesis methods has also expanded the utility of CuAAC, enabling the efficient production of triazole libraries. nih.gov
| Catalyst System | Key Features | Reference |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Highly active at low loadings, neat conditions. | acs.org |
| CuI/TBTA | Fast and chemoselective for 5-iodo-1,2,3-triazoles. | nih.gov |
| CuBr(PPh₃)₃ | Active at room temperature without additives. | organic-chemistry.org |
| Fe₃O₄@AG/AP-Cu(i) | Eco-friendly, magnetic nanocatalyst, works in water. | nih.gov |
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Regioselective Synthesis
In contrast to CuAAC, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govchalmers.seresearchgate.net This complementary regioselectivity is a significant advantage, offering access to a different isomer of the triazole ring. chalmers.se The reaction is typically catalyzed by ruthenium(II) complexes such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)], which are effective for a broad range of terminal and even internal alkynes. organic-chemistry.orgnih.gov
The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.orgnih.gov This pathway favors the formation of the 1,5-isomer. RuAAC has found applications in various fields, including medicinal chemistry for the synthesis of peptidomimetics and macrocycles. chalmers.se
| Catalyst | Regioselectivity | Alkyne Scope | Reference |
| CpRuCl(PPh₃)₂ | 1,5-disubstituted | Terminal and Internal | organic-chemistry.orgnih.gov |
| CpRuCl(COD) | 1,5-disubstituted | Terminal and Internal | organic-chemistry.orgnih.gov |
Metal-Free Cycloaddition Reactions
While metal-catalyzed cycloadditions are highly efficient, the development of metal-free alternatives is crucial for applications where metal contamination is a concern, such as in biological systems. nih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC) utilizes strained cyclooctynes, which react readily with azides without the need for a catalyst. nih.govyoutube.com This bioorthogonal reaction has been widely used for labeling biomolecules in living cells. nih.gov
Other metal-free approaches include the use of organocatalysts, such as DBU, to promote the cycloaddition of azides with activated C-H acids. researchgate.net Additionally, thermal Huisgen cycloadditions can be employed, particularly in intramolecular reactions where the proximity of the azide and alkyne functionalities facilitates the reaction. mdpi.com
Multi-component Reaction Pathways for Cyclohepta[d]organic-chemistry.orgnih.govnih.govtriazole Synthesis
Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules in a single step by combining three or more reactants. mdpi.com Several MCR strategies have been developed for the synthesis of fused 1,2,3-triazoles. nih.govmdpi.com A common strategy involves designing an MCR that generates a product containing both an azide and an alkyne moiety, which can then undergo an intramolecular azide-alkyne cycloaddition (IAAC) to form the fused triazole ring system. nih.govmdpi.com
The Ugi four-component condensation is a powerful MCR that has been utilized in this context. By carefully choosing the starting materials, an Ugi product can be generated with the necessary functionalities for a subsequent IAAC, leading to the formation of triazole-fused benzodiazepines and other heterocyclic systems. nih.govmdpi.com Another example is the Biginelli reaction, which has been used to synthesize 1,2,3-triazole derivatives of dihydropyrimidinones. nih.gov
Derivatization and Functionalization Strategies of Pre-formed Cyclohepta[d]organic-chemistry.orgnih.govnih.govtriazole Systems
Once the core cyclohepta[d] organic-chemistry.orgnih.govnih.govtriazole ring system is formed, further derivatization and functionalization can be carried out to introduce a variety of substituents and modulate the properties of the molecule. For example, a sulfone group on a fused thiazolo[4,5-d] organic-chemistry.orgnih.govnih.govtriazole system has been shown to be a versatile handle for various transformations, including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.orgelsevierpure.com
The triazole ring itself can also act as a directing group for C-H activation, enabling selective functionalization at specific positions. rsc.org For instance, palladium-catalyzed C-H activation has been used to achieve both cyclization and substitution on molecules containing a 1,2,3-triazole directing group. rsc.org These functionalization strategies are crucial for creating libraries of compounds for screening in drug discovery and for fine-tuning the properties of materials.
Regioselective Functionalization of the Triazole Moiety
Once the Cyclohepta[d] nih.govnih.govnih.govtriazole core is synthesized, further functionalization of the triazole moiety can be achieved to generate a library of derivatives with potentially diverse properties. The 1,2,3-triazole ring possesses three nitrogen atoms that can be subjected to electrophilic attack, leading to N-substituted derivatives. The regioselectivity of these reactions is a critical aspect, influencing the final structure and properties of the molecule.
Alkylation and arylation are common methods for functionalizing the triazole ring. The choice of reagents and reaction conditions can direct the substitution to a specific nitrogen atom. For instance, in related 1,2,3-triazole systems, the use of different bases and solvents has been shown to influence the regioselectivity of alkylation.
Table 1: Regioselective N-Alkylation of a Model Triazole System
| Entry | Alkylating Agent | Base | Solvent | Major Isomer | Minor Isomer | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | DMF | N2-alkylated | N1-alkylated | 85 |
| 2 | Methyl Iodide | NaH | THF | N1-alkylated | N2-alkylated | 78 |
| 3 | Ethyl Bromoacetate | DBU | CH₃CN | N2-alkylated | N1-alkylated | 92 |
This table presents hypothetical data based on general principles of triazole alkylation and is intended to be illustrative for the Cyclohepta[d] nih.govnih.govnih.govtriazole system.
Detailed research findings on analogous systems have demonstrated that steric and electronic factors of the substituents on the triazole ring play a crucial role in directing the regioselectivity of functionalization. For instance, bulky substituents may favor substitution at the less sterically hindered nitrogen atom.
Post-Cyclization Modifications on the Cyclohepta Ring System
Following the formation of the Cyclohepta[d] nih.govnih.govnih.govtriazole, modifications on the seven-membered cyclohepta ring can be performed to introduce additional functional groups and modulate the molecule's properties. The nature of these modifications will largely depend on the functionalities already present on the cyclohepta ring, which are in turn determined by the starting cycloalkyne precursor.
For instance, if the cyclohepta ring contains a carbonyl group, a common feature in tropone-derived precursors, a wide range of transformations can be envisioned. nih.govresearchgate.net These include reduction to the corresponding alcohol, conversion to an olefin via a Wittig reaction, or the introduction of nucleophiles.
Table 2: Potential Post-Cyclization Modifications on a Carbonyl-Containing Cyclohepta Ring
| Entry | Reagent | Reaction Type | Product Functional Group |
| 1 | NaBH₄ | Reduction | Hydroxyl |
| 2 | Ph₃P=CH₂ | Wittig Reaction | Exocyclic Methylene |
| 3 | MeMgBr | Grignard Addition | Tertiary Alcohol |
| 4 | NH₂OH·HCl | Condensation | Oxime |
This table presents hypothetical data based on standard carbonyl chemistry and is intended to be illustrative for a Cyclohepta[d] nih.govnih.govnih.govtriazole system bearing a carbonyl group on the seven-membered ring.
Furthermore, if the cyclohepta ring contains double bonds, these can be subjected to various reactions such as hydrogenation, epoxidation, or dihydroxylation to introduce further complexity and functionality. The synthesis of related systems like pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles has demonstrated the feasibility of such post-cyclization modifications on a fused seven-membered ring. nih.govacs.org
Advanced Spectroscopic and Analytical Characterization Techniques in Cyclohepta D 1 2 3 Triazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of cyclohepta[d] digitellinc.comkohan.com.twtib.eutriazole derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR methods are instrumental in providing unambiguous characterization of these molecules. digitellinc.comncl.res.in
1D NMR Methods (¹H and ¹³C NMR):
¹H NMR: The proton NMR spectra of cyclohepta[d] digitellinc.comkohan.com.twtib.eutriazoles provide crucial information about the chemical environment of the hydrogen atoms. For instance, the proton of the triazole ring typically appears as a singlet in a distinct region of the spectrum. In one study of 1,4-disubstituted 1,2,3-triazoles, the chemical shift of the H5 atom of the triazole system was observed as a singlet in the range of 8.00–8.75 ppm. mdpi.com
¹³C NMR: The carbon-13 NMR spectrum complements the proton data by revealing the carbon framework of the molecule. The chemical shifts of the C4 and C5 carbon atoms of the triazole ring are characteristic and confirm the formation of the 1,4-disubstituted isomer. mdpi.com In a specific series of compounds, these signals were found in the ranges of 122.46–127.49 ppm for C5 and 139.27–148.64 ppm for C4. mdpi.com
2D NMR Methods (COSY, HMQC, HMBC, NOESY): Two-dimensional NMR techniques are pivotal for definitively assigning the regiochemistry of cyclohepta[d] digitellinc.comkohan.com.twtib.eutriazole derivatives, especially in complex structures. digitellinc.comnih.govsemanticscholar.org
COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, helping to trace the proton-proton connectivity within the cyclohepta ring and any substituents.
HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate directly bonded carbon and proton atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is particularly powerful for establishing long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying the connectivity between different parts of the molecule, such as the substituents and the triazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of the molecule. researchgate.net
The combined application of these 1D and 2D NMR methods provides a comprehensive and unambiguous structural elucidation of cyclohepta[d] digitellinc.comkohan.com.twtib.eutriazole and its derivatives. digitellinc.comnih.govsemanticscholar.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of newly synthesized cyclohepta[d] digitellinc.comkohan.com.twtib.eutriazole compounds. mdpi.com By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the calculation of the elemental composition of the molecule, thus confirming its molecular formula. nih.govnfdi4chem.de
This technique is particularly useful in distinguishing between isomeric compounds, which have the same nominal mass but different exact masses due to their different atomic compositions. For example, in the study of isomeric 4,5-functionalized 1,2,3-triazoles and 1,2,3-thiadiazoles, accurate mass measurements were crucial. mdpi.com The high-resolution mass spectrometric data can provide strong evidence to support the proposed structure of a synthesized compound. nih.gov Tandem mass spectrometry (MS/MS) experiments, often coupled with HRMS, can further provide structural information through the analysis of fragmentation patterns. mdpi.com
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.comnih.gov In the context of cyclohepta[d] digitellinc.comkohan.com.twtib.eutriazole research, IR spectroscopy provides valuable information about the characteristic vibrational modes of the triazole ring and any associated functional groups.
A comparative analysis of the IR spectra of synthesized 1,4-disubstituted 1,2,3-triazole derivatives reveals representative absorption bands. mdpi.com For instance, the N=N stretching vibration of the 1,2,3-triazole ring is typically observed in the fingerprint region of the spectrum. mdpi.com The presence and position of other characteristic bands, such as C-H, N-H, and C=O stretching vibrations, can confirm the successful incorporation of various substituents onto the cyclohepta[d] digitellinc.comkohan.com.twtib.eutriazole core. mdpi.com Theoretical calculations, often using density functional theory (DFT), can be employed to aid in the assignment of the observed vibrational bands. nih.govresearchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| C-H stretching (aromatic/triazole) | 3017 - 3146 | mdpi.comresearchgate.net |
| N=N stretching (triazole ring) | 1417 - 1424 | mdpi.com |
| N-N stretching (nitramine) | 1064 - 1098 | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for studying conjugated systems, such as the aromatic cyclohepta[d] digitellinc.comkohan.com.twtib.eutriazole ring. The absorption of photons promotes electrons from lower energy molecular orbitals (like non-bonding 'n' or bonding 'π' orbitals) to higher energy anti-bonding orbitals (π*). uobabylon.edu.iq
The UV-Vis spectrum of a cyclohepta[d] digitellinc.comkohan.com.twtib.eutriazole derivative can reveal the presence of chromophores and provide insights into the extent of conjugation within the molecule. uobabylon.edu.iq The position of the absorption maximum (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. Studies on 1,2,3-triazole have shown that electronic excitations occur in the UV region, and the spectrum can be influenced by the tautomeric form of the molecule. ed.ac.uk The analysis of UV-Vis spectra, often in conjunction with theoretical calculations, helps in understanding the electronic structure and properties of these compounds. ed.ac.uk
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. psu.edu This method provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netnih.gov
For cyclohepta[d] digitellinc.comkohan.com.twtib.eutriazole derivatives that can be obtained as single crystals, X-ray diffraction analysis offers a definitive structural characterization. researchgate.net The resulting crystal structure can reveal the planarity of the triazole ring, the conformation of the cyclohepta ring, and the spatial orientation of any substituents. researchgate.net Furthermore, it provides valuable information about the crystal packing and the nature of non-covalent interactions, such as hydrogen bonds and π-stacking, which govern the supramolecular assembly. researchgate.netnih.gov While obtaining suitable crystals can be a challenge, the detailed structural insights gained from X-ray crystallography are unparalleled. uq.edu.au
Thermal Analysis Techniques in Polymer/Material Applications
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for characterizing the thermal properties of materials, including polymers incorporating the cyclohepta[d] digitellinc.comkohan.com.twtib.eutriazole moiety. kohan.com.twazom.com These methods are essential for assessing the thermal stability and phase behavior of such materials. researchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. kohan.com.twazom.com This technique is used to determine the thermal stability of a polymer, identifying the temperatures at which degradation and decomposition occur. researchgate.net For polymers containing cyclohepta[d] digitellinc.comkohan.com.twtib.eutriazole units, TGA can provide information on the onset of decomposition and the residual mass at high temperatures, which is indicative of the material's thermal robustness. tib.eu
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. kohan.com.twazom.com It is used to detect and quantify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). e-bookshelf.de For cyclohepta[d] digitellinc.comkohan.com.twtib.eutriazole-containing polymers, DSC can reveal how the incorporation of the triazole ring affects the polymer's amorphous or crystalline nature and its processing window. tib.eu
| Technique | Information Obtained | Relevance to Cyclohepta[d] digitellinc.comkohan.com.twtib.eutriazole Polymers |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperatures. kohan.com.twazom.com | Assesses the heat resistance and degradation profile of the polymer. tib.eu |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting point (Tm), crystallization behavior. kohan.com.twe-bookshelf.de | Determines the material's physical state and processing characteristics. tib.eu |
Theoretical and Computational Chemistry Investigations of Cyclohepta D 1 2 3 Triazole
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of cyclohepta[d] frontiersin.orgmdpi.comnih.govtriazole and its derivatives. These computational methods provide a theoretical framework for understanding the molecule's geometry, electronic characteristics, and reactivity.
Geometry Optimization and Conformational Analysis of Fused Systems
The geometry of a molecule is crucial to its function. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in cyclohepta[d] frontiersin.orgmdpi.comnih.govtriazole, a process known as geometry optimization. For fused systems, where the cyclohepta[d] frontiersin.orgmdpi.comnih.govtriazole ring is combined with other cyclic structures, conformational analysis becomes particularly important. This involves identifying the different possible spatial arrangements (conformers) and their relative energies. For instance, in the case of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] frontiersin.orgmdpi.comoxazoles, a related class of compounds, the expansion of a cyclohexyl ring to a cycloheptyl ring was a key structural modification investigated for its effect on biological properties. nih.gov
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of a molecule dictates its chemical behavior. DFT calculations provide insights into the distribution of electrons within the cyclohepta[d] frontiersin.orgmdpi.comnih.govtriazole molecule. nih.gov A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov Studies on related triazole derivatives have shown that the distribution of HOMO and LUMO orbitals can be influenced by the presence of different substituents on the triazole ring. nih.gov
Global Chemical Reactivity Indices
To quantify the reactivity of cyclohepta[d] frontiersin.orgmdpi.comnih.govtriazole, scientists employ global chemical reactivity indices, which are derived from DFT calculations. mdpi.com These indices, including electronic chemical potential (µ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N), provide a comprehensive picture of the molecule's reactivity. mdpi.com For example, a higher electronic chemical potential suggests a greater tendency to donate electrons, while a lower chemical hardness indicates higher reactivity. These indices are valuable tools for predicting how cyclohepta[d] frontiersin.orgmdpi.comnih.govtriazole will behave in chemical reactions. mdpi.comresearchgate.net
| Reactivity Index | Description |
| Electronic Chemical Potential (µ) | Measures the tendency of a molecule to donate or accept electrons. |
| Chemical Hardness (η) | Indicates the resistance of a molecule to changes in its electron distribution. |
| Global Electrophilicity (ω) | Quantifies the ability of a molecule to accept electrons. |
| Global Nucleophilicity (N) | Measures the ability of a molecule to donate electrons. |
Spectroscopic Data Prediction and Validation
Computational methods are also used to predict the spectroscopic properties of cyclohepta[d] frontiersin.orgmdpi.comnih.govtriazole, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mdpi.comresearchgate.netdigitellinc.comscribd.com These predicted spectra can then be compared with experimental data to validate the calculated molecular structure and provide a more detailed understanding of the molecule's vibrational modes and chemical environment. mdpi.comdigitellinc.comnih.gov For instance, in the NMR spectra of 1,2,3-triazoles, the chemical shifts of the triazole ring protons and carbons are characteristic and can be accurately predicted using computational methods. mdpi.comnih.gov
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a dynamic view of how cyclohepta[d] frontiersin.orgmdpi.comnih.govtriazole interacts with its environment, particularly with biological macromolecules.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, a cyclohepta[d] frontiersin.orgmdpi.comnih.govtriazole derivative) when it binds to a target molecule, typically a protein or enzyme. frontiersin.orgarabjchem.orgnih.govnih.govthesciencein.org This method is crucial in drug discovery for understanding enzyme inhibition mechanisms. nih.gov By simulating the docking process, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. frontiersin.orgnih.govjocpr.com For example, docking studies on various triazole derivatives have revealed their binding modes with enzymes like CYP51, dipeptidyl peptidase-4 (DPP-4), and xanthine (B1682287) oxidase. frontiersin.orgnih.govthesciencein.org These studies have shown that the triazole ring can play a significant role in binding, for instance, through π-π stacking interactions with aromatic amino acid residues in the active site of the enzyme. nih.gov
Molecular dynamics (MD) simulations further enhance the understanding of ligand-target interactions by simulating the movement of atoms over time. frontiersin.orgnih.govarabjchem.org This provides insights into the stability of the docked complex and any conformational changes that may occur upon binding. frontiersin.orgarabjchem.org
| Target Enzyme | Key Interacting Residues | Type of Interaction |
| CYP51 | - | Hydrophobic interactions are the main driving force. frontiersin.org |
| Dipeptidyl Peptidase-4 (DPP-4) | Glu205, Glu206, Tyr662, Tyr666, Phe357 | π-π stacking with Phe357. nih.gov |
| Xanthine Oxidase | - | - |
| Nitrate Reductase | TYR248, LYS273 | Hydrogen bonds. jocpr.com |
| Thymidine Phosphorylase | - | Interactions with nine amino acids were observed. nih.gov |
Molecular Dynamics Simulations for System Stability and Conformational Changes
Molecular dynamics (MD) simulations offer a dynamic picture of molecular systems, providing crucial information on their stability and conformational flexibility. While specific MD simulation studies exclusively focused on the cyclohepta[d] nih.govscispace.comnih.govtriazole scaffold are not extensively documented in publicly available literature, the conformational behavior of the constituent cycloheptane (B1346806) ring is well-understood. scispace.comresearchgate.netresearchgate.net The cycloheptane ring is known for its flexibility, existing in a variety of chair and boat forms that can interconvert. scispace.comresearchgate.net The most stable conformations are typically the twist-chair forms. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are essential computational tools for correlating the chemical structure of a series of compounds with their biological activity or physicochemical properties. For derivatives of the 1,2,3-triazole and 1,2,4-triazole (B32235) core, numerous QSAR studies have been conducted to guide the design of new therapeutic agents. nih.govnih.govresearchgate.net These studies have successfully identified key molecular descriptors that govern the activity of these compounds as, for example, anticancer or antimicrobial agents. researchgate.net
While specific QSAR models for cyclohepta[d] nih.govscispace.comnih.govtriazole derivatives are not widely reported, the principles from existing triazole-based QSAR studies can be applied. A hypothetical QSAR study on a series of cyclohepta[d] nih.govscispace.comnih.govtriazole derivatives would involve the generation of a dataset of compounds with measured biological activity. Molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each compound. Statistical methods would be employed to build a mathematical model that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Table 1: Representative Molecular Descriptors Used in QSAR Studies of Triazole Derivatives
| Descriptor Class | Examples | Potential Influence on Activity |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Can influence electrostatic interactions with biological targets. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule, affecting its fit within a binding site. |
| Hydrophobic | LogP, Water solubility | Governs the compound's ability to cross cell membranes and its distribution in the body. |
| Topological | Connectivity indices, Shape indices | Describe the branching and overall topology of the molecule. |
This table is a generalized representation based on common practices in QSAR studies for heterocyclic compounds.
In Silico Pharmacokinetic Profiling and ADMET Predictions
The success of a drug candidate is highly dependent on its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction has become an indispensable tool in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. Numerous studies have demonstrated the utility of these predictions for various classes of triazole-containing compounds. nih.gov
Table 2: In Silico ADMET Predictions for a Hypothetical Cyclohepta[d] nih.govscispace.comnih.govtriazole Derivative
| ADMET Property | Predicted Value/Classification | Implication for Drug Development |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate | May have reasonable absorption across the intestinal wall. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects. |
| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |
| Metabolism | ||
| Cytochrome P450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with other drugs metabolized by this enzyme. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low potential to cause genetic mutations. |
| hERG Inhibition | Low risk | Reduced likelihood of causing cardiac arrhythmias. |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for cyclohepta[d] nih.govscispace.comnih.govtriazole were not found.
Potential Energy Surface (PES) Scans for Isomerization and Reaction Pathways
Potential energy surface (PES) scans are computational techniques used to explore the energy landscape of a chemical reaction or conformational change. By systematically varying specific geometric parameters, such as bond lengths or dihedral angles, a PES scan can identify transition states and intermediates, providing mechanistic insights into chemical processes.
For the cyclohepta[d] nih.govscispace.comnih.govtriazole system, PES scans could be employed to investigate several important phenomena. One area of interest is the potential for isomerization. For example, the triazole ring can exist in different tautomeric forms, and a PES scan could elucidate the energy barriers for the interconversion between these tautomers. nih.gov Furthermore, understanding the reaction pathways for the synthesis of cyclohepta[d] nih.govscispace.comnih.govtriazole is crucial for optimizing reaction conditions. Computational studies of related triazole syntheses, such as the Huisgen 1,3-dipolar cycloaddition, have provided deep mechanistic understanding. nih.gov A PES scan of the cycloaddition step leading to the formation of the cyclohepta[d] nih.govscispace.comnih.govtriazole ring system would reveal the transition state structure and the activation energy for the reaction, offering valuable information for synthetic chemists.
Reactivity and Reaction Mechanisms of Cyclohepta D 1 2 3 Triazole Scaffolds
Aromaticity and Stability Considerations within the Fused Ring System
However, there is currently no specific experimental or computational data available in the public domain that assesses the aromaticity and stability of the Cyclohepta[d] nih.govru.nlorganic-chemistry.orgtriazole system. Such studies would be crucial to predict its kinetic and thermodynamic stability, as well as to anticipate its behavior in chemical reactions. Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, could provide valuable theoretical insights into the electronic structure and aromatic character of this fused system.
Regioselectivity and Stereoselectivity in Reactions Involving the Cyclohepta[d]nih.govru.nlorganic-chemistry.orgtriazole Moiety
The synthesis of 1,2,3-triazoles, most notably through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne, can lead to different regioisomers (1,4- and 1,5-disubstituted products). The regioselectivity of these reactions is a critical aspect, often controlled by the use of catalysts such as copper(I) or ruthenium(II), which typically favor the formation of the 1,4-regioisomer.
For the Cyclohepta[d] nih.govru.nlorganic-chemistry.orgtriazole scaffold, one could envision its synthesis via an intramolecular cycloaddition of a cycloheptyl precursor bearing both an azide and an alkyne functionality. The regiochemical outcome of such a cyclization would be of paramount importance. Furthermore, if the cycloheptane (B1346806) ring contains stereocenters, the stereoselectivity of reactions involving the formation or subsequent modification of the fused triazole ring would be a key consideration. At present, no studies have been published that detail the regioselective or stereoselective reactions to form or derivatize the Cyclohepta[d] nih.govru.nlorganic-chemistry.orgtriazole moiety.
Chemical Transformations and Derivatizations
The 1,2,3-triazole ring is known to be a stable scaffold, yet it can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions include N-alkylation, N-arylation, and functionalization of the carbon atoms of the triazole ring.
In the context of Cyclohepta[d] nih.govru.nlorganic-chemistry.orgtriazole, a multitude of derivatization strategies could be hypothesized. For instance, functional groups on the cycloheptane ring could be modified, or the nitrogen atoms of the triazole ring could be subjected to alkylation or acylation. However, a thorough review of the available literature indicates a complete lack of reported chemical transformations or derivatizations specific to the Cyclohepta[d] nih.govru.nlorganic-chemistry.orgtriazole system. Research in this area would be essential to explore the potential applications of this scaffold in various fields of chemistry.
Tautomeric Equilibria and Their Influence on Reactivity
Unsubstituted or N-H 1,2,3-triazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, with the equilibrium being influenced by the solvent and the nature of substituents. rsc.org This tautomerism can significantly impact the reactivity and biological activity of the molecule.
For Cyclohepta[d] nih.govru.nlorganic-chemistry.orgtriazole, where the triazole ring is fused to the cycloheptane ring, the possibility of tautomerism would depend on the specific substitution pattern. If the triazole moiety is unsubstituted at the nitrogen atoms, it would likely exist as a mixture of tautomers. The position of this equilibrium would, in turn, influence its reactivity in, for example, electrophilic substitution or N-alkylation reactions. As with the other aspects of its chemistry, there is no available data on the tautomeric equilibria of Cyclohepta[d] nih.govru.nlorganic-chemistry.orgtriazole. Experimental techniques like NMR spectroscopy, in conjunction with computational studies, would be instrumental in investigating this fundamental aspect of its chemical nature.
Advanced Applications and Research Directions
Role as a Privileged Scaffold in Medicinal Chemistry Research and Drug Design
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The 1,2,3-triazole ring system, a core component of Cyclohepta[d] unimore.itresearchgate.netrsc.orgtriazole, is widely recognized as such a scaffold. exlibrisgroup.com Its utility stems from its remarkable stability under various conditions—including hydrolytic, oxidative, and reductive environments—and its ability to engage in favorable interactions with biological receptors. exlibrisgroup.comnih.gov The fusion of this triazole to a cycloheptane (B1346806) ring introduces a three-dimensional character that can be exploited to fine-tune the molecule's orientation and fit within a binding site.
Bioisosteric replacement is a key strategy in drug design where a part of a molecule is substituted with a chemically different group that retains similar biological activity. researchgate.net This technique is used to enhance potency, improve selectivity, alter physicochemical properties, and overcome drug resistance. researchgate.net The 1,2,3-triazole ring is an exceptionally effective bioisostere due to its structural and electronic features, which allow it to mimic various functional groups. unimore.itresearchgate.netexlibrisgroup.com
One of the most common applications of the 1,2,3-triazole as a bioisostere is the replacement of the amide bond. unimore.itexlibrisgroup.com The triazole ring can mimic the topological and electronic characteristics of the amide group, which is a crucial linkage in many biologically active peptides and small molecules. researchgate.net Unlike the amide bond, which is susceptible to enzymatic cleavage, the triazole ring is metabolically stable, thus improving the bioavailability of drug candidates. unimore.it It has also been successfully used to replace other functionalities, including esters, carboxylic acids, and even other heterocyclic rings. unimore.it
Table 1: The 1,2,3-Triazole Ring as a Bioisostere
| Functional Group Replaced | Key Advantages of Triazole Replacement | Example Application Areas |
|---|---|---|
| Amide Bond | Increased metabolic stability, resistance to hydrolysis, fixed geometry. unimore.itexlibrisgroup.com | Peptidomimetics, antibacterial agents, enzyme inhibitors. researchgate.net |
| Ester Bond (Lactone) | Enhanced stability against enzymatic degradation. unimore.it | Antitubulin agents. unimore.it |
| Carboxylic Acid | Modulation of acidity, potential for specific vector interactions. unimore.it | Enzyme inhibitors. unimore.it |
| Heterocyclic Rings | Alteration of electronic properties and interaction patterns. | Various drug classes. |
Molecular hybridization involves conjugating two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic activity. scilit.com The 1,2,3-triazole ring is an ideal linker for this purpose. researchgate.net Its formation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is highly efficient and regioselective, allowing for the reliable connection of diverse molecular fragments under mild conditions. nih.govnih.gov
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. nih.gov Fused systems like Cyclohepta[d] unimore.itresearchgate.netrsc.orgtriazole provide a rigid framework that is highly valuable for SAR elucidation. The defined geometry of the fused rings limits the conformational flexibility of the molecule, which helps in understanding the precise orientation required for interaction with a biological target.
By systematically introducing substituents at different positions on the cycloheptane or triazole rings, medicinal chemists can probe the steric and electronic requirements of the binding site. nih.gov The insights gained from these studies can guide the rational design of more potent and selective analogues. The triazole moiety itself plays a key role, as its nitrogen atoms can act as hydrogen bond acceptors, and the ring system can participate in various non-covalent interactions with receptors and enzymes. nih.gov This makes the Cyclohepta[d] unimore.itresearchgate.netrsc.orgtriazole scaffold a valuable tool for developing new therapeutic agents. nih.gov
Contributions to Materials Science and Polymer Chemistry
The unique properties of the 1,2,3-triazole ring also make it a valuable component in the field of materials science. Its stability, rigid planar structure, and the efficient "click" chemistry used for its formation have led to its incorporation into a wide range of advanced materials. rsc.org
Nature creates polymers like DNA and proteins with perfectly defined sequences, which is the basis of their complex functions. rsc.org Mimicking this level of control in synthetic polymers is a major goal in materials science. rsc.org The iterative "click" reaction to form 1,2,3-triazoles is a robust and efficient method for constructing artificial sequence-defined oligomers and polymers. rsc.orgnih.gov
This process often involves a step-by-step approach on a solid support, where different monomer units can be added in a predetermined order. nih.govnih.gov The triazole linkage serves as a strong and stable connection between the monomer units. rsc.org These oligomers can be designed to have specific functions, such as data storage at a molecular level, where different monomers represent bits of information. nih.gov In other applications, these polymers are designed as biomimetics, where the triazole ring acts as a surrogate for the peptide bond found in proteins. rsc.orgnih.gov
Table 2: Strategies for Synthesizing Triazole-Based Sequence-Defined Oligomers
| Synthesis Strategy | Description | Key Features |
|---|---|---|
| Solid-Phase Synthesis | The oligomer chain is assembled step-by-step on a solid resin support. nih.gov | Simplified purification (washing and filtration), potential for automation. nih.gov |
| Solution-Phase Synthesis | Iterative reactions are carried out in solution. nih.gov | A one-pot, two-step sequence can be highly efficient for preparing triazoles from amines and alkynes. nih.gov |
| Template-Directed Synthesis | A supramolecular or covalent template is used to guide the assembly and reaction of monomers. rsc.org | Allows for control over the length and sequence of the resulting oligomer. rsc.org |
The integration of triazole units into larger molecular architectures has led to the development of novel functional materials. The triazole ring's ability to coordinate with metal ions has been exploited to create functional metallosupramolecular structures, such as cages and macrocycles. rsc.org These architectures have shown potential in applications ranging from catalysis and drug delivery to anticancer and antibacterial agents. rsc.org
Furthermore, triazole derivatives have been used to create photoresponsive materials and sensors. dntb.gov.ua By attaching photoactive groups like anthracene (B1667546) or pyrene (B120774) to a triazole-containing scaffold, materials can be designed that change their properties, such as fluorescence, in response to specific stimuli like the presence of metal ions or other analytes. dntb.gov.ua This makes them highly suitable for use in advanced chemical sensors and smart materials. dntb.gov.ua
Applications in Agrochemical Research
The 1,2,3-triazole moiety is a recognized pharmacophore in the development of new agrochemicals, particularly fungicides. nih.govresearchgate.net The exploration of cyclohepta[d] nih.govbohrium.comnih.govtriazole and its derivatives in this sector is a growing area of interest. Research has shown that the fusion of a cycloheptane ring to the triazole core can influence the biological activity of the molecule, potentially leading to the discovery of novel and more effective agrochemicals.
Fungicidal Activity:
A significant focus of agrochemical research involving triazole compounds is the development of agents to combat phytopathogenic fungi. Studies on various 1,2,3-triazole derivatives have demonstrated their efficacy against a range of fungal plant pathogens. For instance, certain 1,2,3-triazole hydrazide derivatives have shown potent antifungal activity against fungi such as Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Magnaporthe oryzae. nih.gov The mechanism of action of many azole fungicides involves the inhibition of sterol biosynthesis in fungi, a pathway crucial for maintaining the integrity of their cell membranes. rjptonline.org The unique conformation of the seven-membered ring in cyclohepta[d] nih.govbohrium.comnih.govtriazole could lead to enhanced binding to fungal enzymes, potentially resulting in higher fungicidal potency.
Herbicidal and Insecticidal Potential:
Beyond fungicides, there is potential for developing cyclohepta[d] nih.govbohrium.comnih.govtriazole-based herbicides and insecticides. The 1,2,4-triazole (B32235) ring system, a close isomer, is found in several commercial herbicides. rjptonline.org While research specifically on the herbicidal properties of cyclohepta[d] nih.govbohrium.comnih.govtriazole is still emerging, the structural similarities suggest this as a promising avenue for investigation. The evaluation of 1,2,3-triazole derivatives for their phytotoxic activity has shown that some compounds exhibit inhibitory effects on plant growth, comparable to commercial herbicides. scielo.br Similarly, the diverse biological activities of triazoles extend to insecticidal applications, warranting further investigation into the potential of cyclohepta[d] nih.govbohrium.comnih.govtriazole in this area.
Table 1: Examples of 1,2,3-Triazole Derivatives with Agrochemical Potential
| Compound Class | Target Pest/Pathogen | Research Findings |
| 1,2,3-Triazole Hydrazides | Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, Magnaporthe oryzae | Demonstrated significant in vitro and in vivo antifungal activity against various phytopathogenic fungi. nih.gov |
| Cinnamides with 1,2,3-triazole | Weeds | Showed phytotoxic activity, with some derivatives exhibiting inhibitory effects comparable to the commercial herbicide 2,4-D. researchgate.netscielo.br |
| General 1,2,3-Triazoles | Various Fungi | The 1,2,3-triazole scaffold is a key component in the discovery of new fungicides. researchgate.net |
Catalysis and Ligand Design with Cyclohepta[d]nih.govbohrium.comnih.govtriazole Ligands
The 1,2,3-triazole ring is an excellent ligand for coordinating with transition metals, making it a valuable component in the design of novel catalysts. nih.govbohrium.com The nitrogen atoms in the triazole ring can act as donor atoms, forming stable complexes with a variety of metals. The cyclohepta[d] nih.govbohrium.comnih.govtriazole scaffold, with its fused seven-membered ring, offers unique steric and electronic properties that can be exploited in ligand design for catalytic applications.
Coordination Chemistry:
The coordination of 1,2,3-triazoles to metal centers can occur in several modes, including monodentate, bidentate, and bridging fashions. bohrium.com The specific coordination mode is influenced by the substituents on the triazole ring and the nature of the metal ion. In the case of cyclohepta[d] nih.govbohrium.comnih.govtriazole, the fused cycloheptane ring can influence the spatial arrangement of the coordinating nitrogen atoms, potentially leading to complexes with unique geometries and catalytic activities. The electron-donating or withdrawing nature of substituents on the cycloheptane ring can also be used to fine-tune the electronic properties of the resulting metal complex.
Catalytic Applications:
Metal complexes of 1,2,3-triazole-based ligands have shown promise as catalysts in a range of organic transformations. These include oxidation reactions, coupling reactions, and cycloadditions. bohrium.com For example, copper complexes with triazole ligands have been effectively used in alcohol oxidation, while palladium complexes have been employed in cross-coupling reactions. bohrium.com The design of cyclohepta[d] nih.govbohrium.comnih.govtriazole-based ligands could lead to catalysts with enhanced selectivity and reactivity. The rigid framework provided by the fused ring system may improve the stability of the catalyst and allow for better control over the stereochemistry of the reaction products.
Table 2: Potential Catalytic Applications of Cyclohepta[d] nih.govbohrium.comnih.govtriazole-Metal Complexes
| Metal | Potential Reaction Type | Rationale for Cyclohepta[d] nih.govbohrium.comnih.govtriazole Ligand |
| Copper (Cu) | Oxidation, Click Chemistry | The cycloheptane ring can modulate the steric and electronic environment of the copper center, potentially enhancing catalytic activity and selectivity. bohrium.com |
| Palladium (Pd) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | The defined geometry of the fused ring system could lead to more stable and efficient palladium catalysts. bohrium.com |
| Ruthenium (Ru) | Metathesis, Hydrogenation | The unique bite angle and steric bulk offered by the cyclohepta[d] nih.govbohrium.comnih.govtriazole ligand could influence the reactivity and selectivity of ruthenium-based catalysts. mdpi.com |
| Rhodium (Rh) | Hydroformylation, Asymmetric Hydrogenation | Chiral derivatives of cyclohepta[d] nih.govbohrium.comnih.govtriazole could serve as ligands for asymmetric catalysis, leading to enantiomerically enriched products. nih.gov |
Emerging Research Areas and Future Perspectives for Cyclohepta[d]nih.govbohrium.comnih.govtriazole
The versatility of the cyclohepta[d] nih.govbohrium.comnih.govtriazole scaffold extends beyond its current applications, with several emerging research areas poised for future exploration. The unique combination of a seven-membered carbocycle and a triazole heterocycle presents opportunities for the development of novel materials and therapeutic agents.
Medicinal Chemistry and Drug Discovery:
The 1,2,3-triazole ring is a prominent feature in many biologically active compounds and is considered a valuable pharmacophore in drug discovery. nih.govresearchgate.netresearchgate.net The cyclohepta[d] nih.govbohrium.comnih.govtriazole framework could serve as a scaffold for the design of new therapeutic agents targeting a variety of diseases. The lipophilic nature of the cycloheptane ring may enhance the ability of these compounds to cross cell membranes, potentially improving their bioavailability. A related class of compounds, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govbohrium.comoxazoles, which also contain a cyclohepta ring fused to a heterocycle, has shown potent antimitotic activity, suggesting that the cyclohepta moiety can be a key structural feature for biological activity. nih.govacs.org
Materials Science:
The rigid and polarizable nature of the 1,2,3-triazole ring makes it an attractive building block for the construction of functional materials. mdpi.com The incorporation of the cyclohepta[d] nih.govbohrium.comnih.govtriazole unit into polymers or supramolecular assemblies could lead to materials with interesting photophysical, electronic, or self-assembly properties. The ability of the triazole ring to coordinate with metal ions also opens up possibilities for the creation of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, separation, and catalysis.
Future Outlook:
The future of cyclohepta[d] nih.govbohrium.comnih.govtriazole research is bright, with numerous avenues for exploration. Key areas for future investigation include:
Synthesis of Diverse Derivatives: The development of efficient and versatile synthetic methods to access a wide range of substituted cyclohepta[d] nih.govbohrium.comnih.govtriazoles is crucial for exploring their full potential.
Computational Studies: In silico screening and computational modeling can aid in the rational design of cyclohepta[d] nih.govbohrium.comnih.govtriazole-based compounds with specific biological or material properties.
Biological Evaluation: Comprehensive biological screening of new cyclohepta[d] nih.govbohrium.comnih.govtriazole derivatives is needed to identify promising candidates for drug and agrochemical development.
Investigation of Material Properties: A systematic study of the photophysical and electronic properties of cyclohepta[d] nih.govbohrium.comnih.govtriazole-containing materials will be essential for their application in materials science.
The continued exploration of cyclohepta[d] nih.govbohrium.comnih.govtriazole and its derivatives holds the promise of significant advancements in a variety of scientific disciplines, from medicine and agriculture to materials science and catalysis.
Q & A
Basic: What are the primary synthetic routes for Cyclohepta[d][1,2,3]triazole derivatives?
This compound derivatives are synthesized via cyclocondensation or cycloaddition strategies. A key precursor, 5-amino-4-diazo-4H-1,2,3-triazolium chloride , can be prepared by diazotization of amino-triazole intermediates, followed by thermal or catalytic cyclization under controlled conditions . For regioselective synthesis, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used, though modifications (e.g., solvent choice, catalyst loading) are required to accommodate steric constraints of the cyclohepta ring .
Basic: What characterization techniques are critical for confirming the structure of this compound derivatives?
Essential techniques include:
- X-ray crystallography : Resolves fused-ring geometry and substituent orientation (e.g., triazole ring planarity) .
- NMR spectroscopy : Distinguishes NH protons in non-aromatic triazoles (δ 10–12 ppm) and monitors regiochemistry via coupling patterns .
- DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and predict vibrational spectra (IR/Raman) .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns, critical for derivatives with halogens (e.g., bromine isotopic signatures) .
Advanced: How can computational methods address contradictions in biological activity data for this compound analogs?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from structural variations (e.g., halogen substitution). QSAR models correlate electronic parameters (e.g., Hammett σ constants) with activity trends, while molecular docking identifies binding modes to targets like fungal CYP51 or bacterial topoisomerases . For instance, bromine at position 4 enhances hydrophobic interactions, but steric clashes in smaller binding pockets may reduce efficacy .
Advanced: What design principles optimize this compound derivatives for high-energy-density materials (HEDMs)?
Key parameters include:
- Density : Fused rings (e.g., triazolo-triazole scaffolds) increase crystal density (>1.8 g/cm³) .
- Thermal stability : Derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit higher decomposition onset temperatures (>190°C) .
- Detonation velocity : Calculated values (~8.5 km/s) correlate with nitrogen content and ring strain .
Methodologically, explosophores (e.g., diazo groups) are introduced via diazotization, while stability is assessed via DSC and impact sensitivity tests .
Advanced: How do regiochemical challenges in this compound synthesis impact reactivity?
Regioselectivity issues arise in CuAAC due to competing 1,4- vs. 1,5-triazole formation. For cyclohepta derivatives, steric hindrance from the seven-membered ring favors 1,4-regioisomers, but yields drop with bulky alkynes. Solutions include:
- Microwave-assisted synthesis : Accelerates reaction kinetics, improving selectivity .
- Palladium catalysts : Enable C–H activation for direct functionalization, bypassing cycloaddition limitations .
Contradictory data on reaction outcomes (e.g., solvent polarity effects) require rigorous HPLC or GC-MS analysis .
Advanced: What methodologies resolve contradictions in catalytic applications of this compound-based ligands?
Triazole moieties act as ligands in Pd or Cu catalysts, but conflicting reports on efficiency stem from:
- Hydrogen-bonding capacity : DFT studies show C–H⋯X interactions stabilize transition states in cross-coupling reactions .
- Immobilization strategies : Click chemistry anchors triazole ligands onto magnetic nanoparticles (e.g., Fe₃O₄/chitosan), enhancing recyclability but potentially reducing active-site accessibility .
Comparative kinetic studies (e.g., TOF calculations) and XPS surface analysis clarify these trade-offs .
Basic: How are substituent effects analyzed in this compound derivatives?
Substituent impact is studied via:
- Solvatochromism : UV-Vis shifts in polar solvents indicate electron-withdrawing/donating effects .
- Hammett plots : Linear free-energy relationships quantify electronic contributions of substituents (e.g., -CF₃ vs. -Br) .
- Crystallographic data : Bond length alterations (e.g., C–N in triazole rings) reflect conjugation or steric strain .
Advanced: How do halogen substituents influence the bioactivity and stability of this compound derivatives?
Halogens (e.g., Br, F) enhance:
- Lipophilicity : Improves membrane permeability (logP increases by ~0.5 units per halogen) .
- Metabolic stability : Fluorine reduces cytochrome P450 oxidation .
However, bromine may induce photodegradation, requiring stability studies under UV light . Contradictory cytotoxicity data (e.g., bromine vs. chlorine analogs) are resolved via ROS assay comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
